2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Overview
Description
2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This compound has shown potent inhibitory activity against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function and thereby disrupting the synthesis of arabinogalactan . This disruption in the cell wall synthesis leads to the death of the bacterium, making this compound a potent anti-tubercular agent .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway. Arabinogalactan is a key component of the mycobacterial cell wall, and its biosynthesis is crucial for the survival and pathogenicity of Mycobacterium tuberculosis . By inhibiting DprE1, the compound disrupts this pathway, leading to the death of the bacterium .
Pharmacokinetics
Its potent anti-tubercular activity suggests that it has sufficient bioavailability to reach its target and exert its effects .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis, leading to its death . This makes the compound a potential candidate for the development of new anti-tubercular drugs .
Biochemical Analysis
Biochemical Properties
2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . The compound binds to the active sites of these enzymes, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspases and increasing the expression of pro-apoptotic genes . This compound also affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival . Furthermore, it influences cellular metabolism by altering the activity of metabolic enzymes and affecting the levels of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, forming stable complexes that inhibit their catalytic activity . This inhibition can lead to a decrease in the production of inflammatory mediators and other bioactive molecules. The compound also modulates gene expression by interacting with transcription factors and influencing their binding to DNA . This can result in the upregulation or downregulation of specific genes involved in inflammation, apoptosis, and cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These effects are dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits anti-inflammatory and anti-cancer properties without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . The threshold for these toxic effects varies among different animal species and is influenced by factors such as age, sex, and overall health of the animals.
Metabolic Pathways
This compound is metabolized through several pathways in the body. It undergoes phase I metabolism, primarily through oxidation and hydrolysis, mediated by cytochrome P450 enzymes . The resulting metabolites can be further conjugated with glucuronic acid or sulfate in phase II metabolism, facilitating their excretion. These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide typically involves the reaction of 2-aminothiophenol with an appropriate acyl chloride. One common method is the treatment of 2-aminothiophenol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave irradiation and other advanced techniques can further improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The benzothiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides or other electrophiles to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines or thiols.
Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include amides, thioethers, or ethers.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Reduction Products: Thiols and amines are typical reduction products.
Scientific Research Applications
2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules and materials.
Material Science: It is used in the development of new materials with unique properties, such as conductive polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-chlorophenyl)acetamide: Similar structure but with a different substituent on the benzene ring.
2-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide: Similar structure with additional methyl groups on the benzothiazole ring.
Uniqueness
2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is unique due to the presence of the 6-methyl-1,3-benzothiazol-2-yl group, which imparts specific chemical and biological properties. This structural feature can enhance the compound’s reactivity and selectivity in various applications .
Properties
IUPAC Name |
2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-10-2-7-13-14(8-10)21-16(19-13)11-3-5-12(6-4-11)18-15(20)9-17/h2-8H,9H2,1H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGSHPBQTMVTJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359116 | |
Record name | 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87992-61-8 | |
Record name | 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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